![molecular formula C65H83NO17 B3026044 octadecanedioic acid-1-[(1R,2S)-2-(benzoylamino)-1-[[[(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl]oxy]carbonyl]-2-phenylethyl] ester CAS No. 2089211-45-8](/img/structure/B3026044.png)

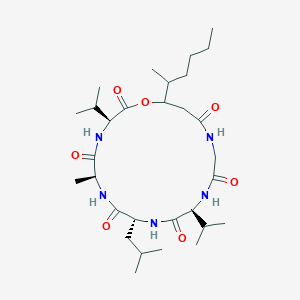

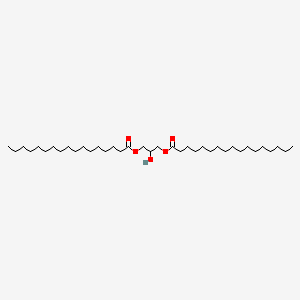

octadecanedioic acid-1-[(1R,2S)-2-(benzoylamino)-1-[[[(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl]oxy]carbonyl]-2-phenylethyl] ester

Vue d'ensemble

Description

Paclitaxel octadecanedioate is a prodrug form of paclitaxel that is comprised of paclitaxel conjugated to 1,18-octadecanedioic acid. Unlike paclitaxel, it does not promote tubulin polymerization in vitro when used at a concentration of 10 μM. A 5:1 mixture of paclitaxel octadecanedioate:human serum albumin (HSA) is cytotoxic to HT-1080, PANC-1, and HT-29 cells (IC50s = 12, 2.48, and 8.62 nM, respectively). This mixture reduces tumor growth and increases survival in an HT-1080 mouse xenograft model in a dose-dependent manner.

Applications De Recherche Scientifique

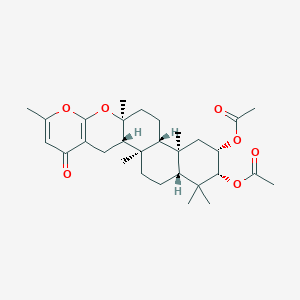

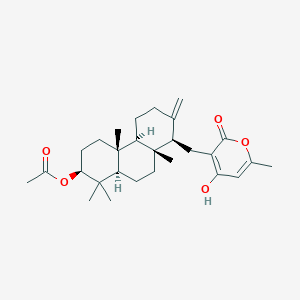

Structural Analyses and Synthetic Applications

Conformational Studies : The compound's conformational attributes were compared with known structures like taxotere, revealing significant differences in the side-chain fragment. This analysis contributes to understanding the stereochemistry and potential biological interactions of similar compounds (Gao & Golik, 1995).

Synthetic Routes Exploration : Research into the synthesis of complex molecules like siccanin indicates the use of derivatives of octadecanedioic acid as intermediates in organic synthesis. These investigations help in developing new synthetic methodologies for complex natural products (Kato et al., 1988).

Synthesis of Novel Compounds : The compound has been used in the synthesis of various organic molecules. For example, its involvement in the formation of oxetane and its derivatives through intricate organic reactions highlights its utility in organic synthesis (Mosimann & Vogel, 2000).

Biological Activity and Pharmacological Potential

Antimalarial Agents Development : Derivatives of octadecanedioic acid have shown promise in the development of antimalarial agents. Compounds isolated from marine sponges, structurally related to this derivative, exhibited activity against Plasmodium falciparum, suggesting potential in antimalarial drug discovery (D'Ambrosio et al., 1998).

Antioxidant and Antimicrobial Properties : Investigations into the antioxidant and antimicrobial activities of various compounds, including octadecanedioic acid derivatives, have expanded our understanding of their potential in pharmacological applications. For instance, studies on natural compounds identified antioxidant potency and antimicrobial activities, underscoring the potential of these derivatives in therapeutic applications (Bassyouni et al., 2012).

Mécanisme D'action

Target of Action

Paclitaxel octadecanedioate, also known as Paclitaxel, primarily targets microtubules in cells . Microtubules are essential components of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, facilitating cell division .

Mode of Action

Paclitaxel interacts with its targets, the microtubules, by promoting their assembly from tubulin dimers and stabilizing them against depolymerization . This hyper-stabilization of microtubules interferes with their normal dynamic reorganization, which is essential for vital interphase and mitotic cellular functions . The drug can distort mitotic spindles, resulting in the breakage of chromosomes .

Biochemical Pathways

The primary biochemical pathway affected by Paclitaxel is the cell cycle , specifically the mitotic phase . By stabilizing microtubules, Paclitaxel inhibits the normal function of microtubules during cell division, thereby arresting the cell cycle at the G2/M transition . This leads to cell cycle arrest and subsequent apoptosis .

Pharmacokinetics

The drug is mainly administered as two formulations: Cremophor EL diluted or nanoparticle albumin bound . The time above a threshold paclitaxel plasma concentration (0.05 µmol/L) is important for the efficacy and toxicity of the drug .

Result of Action

The result of Paclitaxel’s action is the inhibition of cell division and the induction of apoptosis . By preventing the normal function of microtubules during cell division, Paclitaxel blocks the growth of the cancer . This makes it an effective treatment for various types of cancer, including ovarian, breast, and lung cancer .

Action Environment

The action of Paclitaxel can be influenced by various environmental factors. For instance, the presence of other drugs can affect its efficacy and toxicity. Paclitaxel is known to bind more strongly to the metabolic enzyme CYP3A4 than some other drugs, which can influence its metabolism and thus its action . Furthermore, the drug’s stability and efficacy can be affected by the formulation in which it is administered .

Analyse Biochimique

Biochemical Properties

Paclitaxel octadecanedioate interacts with various enzymes, proteins, and other biomolecules. The pharmacological activity of paclitaxel is mainly determined by the ester side chain at C-13 position, the A ring, the C-2 benzoyl group and the oxetane ring in its structure . Unlike other microtubule-targeting anticancer agents that prevent the polymerization of microtubules, paclitaxel induces mitotic arrest by microtubule hyper-stabilization .

Cellular Effects

Paclitaxel octadecanedioate has significant effects on various types of cells and cellular processes. It influences cell function by inducing cell cycle arrest and induction of mitotic catastrophe . It has been shown to induce the expression of several pro-apoptosis mediators and can modulate the activity of anti-apoptosis mediators .

Molecular Mechanism

The mechanism of action of Paclitaxel octadecanedioate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Paclitaxel is a novel antimicrotubule agent that promotes the assembly of microtubules from tubulin dimers and stabilizes microtubules by preventing depolymerization . This stability results in the inhibition of the normal dynamic reorganization of the microtubule network that is essential for vital interphase and mitotic cellular functions .

Temporal Effects in Laboratory Settings

The effects of Paclitaxel octadecanedioate change over time in laboratory settings. Studies have shown that chronic treatment of Drosophila larvae with paclitaxel caused degeneration and altered the branching pattern of nociceptive neurons, and reduced thermal nociceptive responses .

Dosage Effects in Animal Models

The effects of Paclitaxel octadecanedioate vary with different dosages in animal models. Studies have shown that all mice CIPN models treated with either paclitaxel or cisplatin using an administration route used in clinical practice seem suitable models .

Metabolic Pathways

Paclitaxel octadecanedioate is involved in various metabolic pathways. The paclitaxel biosynthetic pathway in yew is divided into three main stages .

Transport and Distribution

Paclitaxel octadecanedioate is transported and distributed within cells and tissues. Paclitaxel elimination is regulated by a wide array of genes involved in metabolism and extracellular transport .

Subcellular Localization

Studies on paclitaxel have shown that it induces nuclear translocation of FOXO3a in breast cancer cells .

Propriétés

IUPAC Name |

18-[(1S,2R)-1-benzamido-3-[[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl]oxy]-3-oxo-1-phenylpropan-2-yl]oxy-18-oxooctadecanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C65H83NO17/c1-41-47(39-65(77)58(82-60(75)46-34-26-21-27-35-46)56-63(6,48(69)38-49-64(56,40-78-49)83-43(3)68)57(73)54(79-42(2)67)52(41)62(65,4)5)80-61(76)55(53(44-30-22-19-23-31-44)66-59(74)45-32-24-20-25-33-45)81-51(72)37-29-18-16-14-12-10-8-7-9-11-13-15-17-28-36-50(70)71/h19-27,30-35,47-49,53-56,58,69,77H,7-18,28-29,36-40H2,1-6H3,(H,66,74)(H,70,71)/t47-,48-,49+,53-,54+,55+,56-,58-,63+,64-,65+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQJFZDIRENPICR-SNNBKDRYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)OC(=O)CCCCCCCCCCCCCCCCC(=O)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)OC(=O)CCCCCCCCCCCCCCCCC(=O)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C65H83NO17 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1150.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(S)-1-Hydroxypentyl]-4-methoxy-2H-pyran-2-one](/img/structure/B3025964.png)

![5-[3-(5-Mercapto-1,3,4-oxadiazol-2-yl)propyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B3025976.png)

![(2S,4aR,4bR,6aS,12aS,12bR,14aR)-2,3,4,4a,4b,5,6,6a,12,12a,12b,13,14,14a-tetradecahydro-2-hydroxy-1,1,4a,6a,9,12b-hexamethyl-1H,11H-phenanthro[2,1-b]pyrano[3,2-e]pyran-11-one](/img/structure/B3025983.png)

![6-[[(2R)-3,3-Dimethyloxiran-2-yl]methyl]-7-methoxychromen-2-one](/img/structure/B3025984.png)